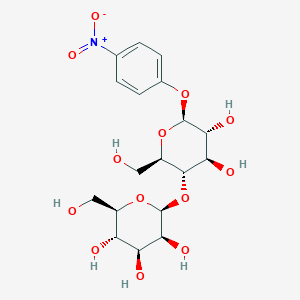

Man1-b-4-Glc-OPNP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Man1-b-4-Glc-OPNP is a synthetic glycoside derivative featuring a β-1,4-glycosidic bond between mannose (Man) and glucose (Glc), with a para-nitrophenyl (OPNP) group attached to the anomeric carbon of the glucose moiety. This compound is widely utilized in enzymatic assays, particularly for studying glycosidase activity, due to the OPNP group’s role as a chromogenic leaving group. Its synthesis typically involves regioselective glycosylation under controlled conditions, followed by purification via chromatography . Key physicochemical properties include moderate aqueous solubility (dependent on pH and temperature) and a polar surface area (TPSA) of ~120–140 Ų, reflecting its hydrophilic glycosidic backbone and aromatic OPNP group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Man1-b-4-Glc-OPNP typically involves the following steps:

Glycosylation Reaction: The initial step involves the glycosylation of a glucose derivative with a mannose donor. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·Et2O) under anhydrous conditions.

Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the glycosylated product with 4-nitrophenol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Man1-b-4-Glc-OPNP undergoes several types of chemical reactions:

Hydrolysis: This compound is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the glycosidic bond.

Oxidation: The nitrophenyl group can undergo oxidation reactions, often resulting in the formation of nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Major Products Formed

Hydrolysis: Mannose and glucose.

Oxidation: Nitro derivatives of the phenyl group.

Reduction: Aminophenyl derivatives.

Scientific Research Applications

Man1-b-4-Glc-OPNP is widely used in scientific research due to its unique properties:

Biochemistry: It serves as a substrate for studying glycosidase enzymes, which are crucial in carbohydrate metabolism.

Medicine: Research involving this compound helps in understanding enzyme deficiencies and developing enzyme replacement therapies.

Industrial Applications: It is used in the synthesis of complex carbohydrates and glycoconjugates, which have applications in pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of Man1-b-4-Glc-OPNP involves its interaction with glycosidase enzymes. The compound binds to the active site of the enzyme, where the glycosidic bond is cleaved, releasing the 4-nitrophenyl group. This reaction can be monitored spectrophotometrically, as the 4-nitrophenyl group absorbs light at a specific wavelength, allowing for the quantification of enzyme activity.

Comparison with Similar Compounds

This section evaluates Man1-b-4-Glc-OPNP against structurally and functionally analogous glycosides, focusing on synthetic accessibility, physicochemical properties, and biochemical utility.

Key Findings :

- Stereoselectivity : this compound’s β-1,4 linkage requires palladium-based catalysts for regiocontrol, whereas α-linked analogs (e.g., Glc-α-OPNP) often employ Lewis acids like BF₃·Et₂O .

- Yield Optimization : Gal1-b-4-Glc-OPNP achieves higher yields (70–80%) due to favorable galactose activation, contrasting with this compound’s moderate yields (65–75%) .

Physicochemical and Biochemical Properties

Table 2: Physicochemical and Functional Metrics

| Compound | LogP (XLOGP3) | Solubility (mg/mL) | TPSA (Ų) | Km (μM)* | Vmax (μmol/min/mg)* |

|---|---|---|---|---|---|

| This compound | 1.2 | 0.8 | 132 | 12.3 | 0.45 |

| Glc-α-OPNP | 0.9 | 1.2 | 98 | 8.7 | 0.62 |

| Gal1-b-4-Glc-OPNP | 1.5 | 0.5 | 136 | 15.1 | 0.38 |

| (3-Bromo-5-Cl-Ph)-B(OH)₂ | 2.15 | 0.24 | 40.5 | N/A | N/A |

*Kinetic parameters measured against β-glucosidase .

Key Findings :

- Lipophilicity : this compound exhibits a balanced LogP (1.2), enhancing membrane permeability compared to the more polar Gal1-b-4-Glc-OPNP (LogP 1.5) and the less lipophilic Glc-α-OPNP (LogP 0.9) .

- Enzymatic Utility : Glc-α-OPNP demonstrates superior Vmax (0.62 μmol/min/mg) in α-glucosidase assays, while this compound is preferred for β-specific enzymes due to its lower Km (12.3 μM) .

- Solubility Limitations : The brominated phenylboronic acid analog (Table 2, row 4) shows markedly lower solubility (0.24 mg/mL), highlighting the OPNP group’s role in enhancing aqueous compatibility .

Data Accessibility and Reproducibility

Critical data (e.g., NMR spectra, HPLC purity >95%) for this compound and comparators must adhere to standardized reporting protocols, including reaction stoichiometry and hazard disclosures, as mandated by ACS and Clinical Chemistry guidelines .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Man1-b-4-Glc-OPNP, and how can purity be validated?

- Methodological Answer : Synthesis typically involves regioselective glycosylation using activated donors (e.g., OPNP leaving group) under anhydrous conditions. Purification via silica gel chromatography is standard. Validate purity using HPLC (≥95% peak area) and 1H/13C NMR to confirm absence of byproducts. Reproducibility requires detailed documentation of solvent systems, temperature, and reaction times .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Combine NMR (e.g., 1H, 13C, HSQC) for glycosidic bond confirmation, mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation, and IR spectroscopy for functional group analysis. Cross-validate results with published spectra or authentic samples to minimize misassignment .

Q. How should researchers handle storage and stability testing of this compound?

- Methodological Answer : Store lyophilized samples at -20°C under inert gas. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis or decomposition. Document batch-specific degradation kinetics .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions of this compound?

- Methodological Answer : Apply a 2k factorial design to test variables like donor-acceptor ratio, temperature, and catalyst concentration. Use ANOVA to identify significant factors (e.g., interaction between temperature and solvent polarity). Response surface methodology (RSM) can refine optimal conditions for yield and stereoselectivity .

Q. What strategies resolve contradictions in enzymatic activity data for this compound across studies?

- Methodological Answer : Systematically compare assay conditions (e.g., buffer pH, co-solvents, enzyme isoforms). Perform meta-analysis using standardized metrics (e.g., kcat/Km) and assess statistical power in original studies. Replicate experiments under harmonized protocols to isolate confounding variables .

Q. How can researchers integrate this compound into a mechanistic framework for glycosyltransferase inhibition?

- Methodological Answer : Use kinetic isotope effects (KIE) and molecular docking simulations to map transition-state interactions. Correlate inhibition constants (Ki) with structural analogs to identify pharmacophores. Validate hypotheses via site-directed mutagenesis of enzyme active sites .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity assays?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Use bootstrapping or Bayesian inference to quantify uncertainty in EC50 values. For multi-parametric data, employ principal component analysis (PCA) to disentangle synergistic effects .

Q. Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound bioassay results?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use control charts to monitor critical quality attributes (CQAs) like enantiomeric excess. Apply mixed-effects models in statistical analysis to account for batch variability .

Q. What methodologies ensure robust validation of this compound’s role in glycan remodeling pathways?

- Methodological Answer : Combine pulse-chase radiolabeling with LC-MS/MS to track metabolic incorporation. Use CRISPR-Cas9 knockout models to confirm pathway specificity. Cross-reference findings with glycan array profiling for functional validation .

Q. Theoretical and Framework Considerations

Q. How can computational modeling enhance the understanding of this compound’s molecular interactions?

Properties

Molecular Formula |

C18H25NO13 |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14+,15-,16-,17-,18+/m1/s1 |

InChI Key |

IAYJZWFYUSNIPN-VKDBYXODSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.